molecular formula C13H5F12NO B11100795 1,2,2,3,3,4,4,5,5,6,6-Undecafluoro-N-(4-fluorophenyl)cyclohexanecarboxamide

1,2,2,3,3,4,4,5,5,6,6-Undecafluoro-N-(4-fluorophenyl)cyclohexanecarboxamide

Cat. No.: B11100795
M. Wt: 419.16 g/mol
InChI Key: GZFIGEVXHMSLCK-UHFFFAOYSA-N
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Description

1,2,2,3,3,4,4,5,5,6,6-UNDECAFLUORO-N-(4-FLUOROPHENYL)-1-CYCLOHEXANECARBOXAMIDE is a fluorinated organic compound characterized by its unique structure, which includes multiple fluorine atoms and a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,2,3,3,4,4,5,5,6,6-UNDECAFLUORO-N-(4-FLUOROPHENYL)-1-CYCLOHEXANECARBOXAMIDE typically involves the following steps:

    Fluorination: The introduction of fluorine atoms into the cyclohexane ring is achieved through a series of fluorination reactions. This can be done using reagents such as elemental fluorine (F2) or other fluorinating agents under controlled conditions.

    Amidation: The formation of the amide bond involves reacting the fluorinated cyclohexane derivative with 4-fluoroaniline in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve scaling up the above synthetic routes with optimizations for yield and purity. This includes using continuous flow reactors for fluorination and automated systems for amidation to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1,2,2,3,3,4,4,5,5,6,6-UNDECAFLUORO-N-(4-FLUOROPHENYL)-1-CYCLOHEXANECARBOXAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.

    Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Oxidation Reactions: Oxidation can lead to the formation of new functional groups on the cyclohexane ring.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various fluorinated derivatives, while reduction and oxidation reactions can produce different functionalized cyclohexane compounds.

Scientific Research Applications

1,2,2,3,3,4,4,5,5,6,6-UNDECAFLUORO-N-(4-FLUOROPHENYL)-1-CYCLOHEXANECARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule due to its unique fluorinated structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 1,2,2,3,3,4,4,5,5,6,6-UNDECAFLUORO-N-(4-FLUOROPHENYL)-1-CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to interact with biological molecules, potentially affecting various pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,2,3,3,4,4,5,5,6,6-UNDECAFLUORO-N-(3-FLUOROPHENYL)-1-CYCLOHEXANECARBOXAMIDE
  • 1,2,2,3,3,4,4,5,5,6,6-UNDECAFLUORO-N-(2-FLUOROPHENYL)-1-CYCLOHEXANECARBOXAMIDE

Uniqueness

1,2,2,3,3,4,4,5,5,6,6-UNDECAFLUORO-N-(4-FLUOROPHENYL)-1-CYCLOHEXANECARBOXAMIDE is unique due to its specific fluorination pattern and the presence of the 4-fluorophenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C13H5F12NO

Molecular Weight

419.16 g/mol

IUPAC Name

1,2,2,3,3,4,4,5,5,6,6-undecafluoro-N-(4-fluorophenyl)cyclohexane-1-carboxamide

InChI

InChI=1S/C13H5F12NO/c14-5-1-3-6(4-2-5)26-7(27)8(15)9(16,17)11(20,21)13(24,25)12(22,23)10(8,18)19/h1-4H,(H,26,27)

InChI Key

GZFIGEVXHMSLCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2(C(C(C(C(C2(F)F)(F)F)(F)F)(F)F)(F)F)F)F

Origin of Product

United States

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